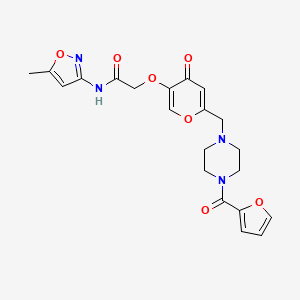

![molecular formula C28H30N2O5S2 B2497599 2-(4-((3,4-二氢异喹啉-2(1H)-基)磺酰基)苯甲酰胺)-5,6,7,8-四氢-4H-环庚并[b]噻吩-3-羧酸乙酯 CAS No. 397290-73-2](/img/structure/B2497599.png)

2-(4-((3,4-二氢异喹啉-2(1H)-基)磺酰基)苯甲酰胺)-5,6,7,8-四氢-4H-环庚并[b]噻吩-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C28H30N2O5S2 and its molecular weight is 538.68. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌剂

我们的化合物所属的4-羟基喹啉-2(1H)-酮骨架,是在多种具有强生物活性特征的天然产物中发现的关键结构。 研究人员已探索其作为抗菌剂的潜力 。通过了解作用机制并优化其结构,该化合物可能有助于开发新型抗生素或抗真菌药物。

口服活性拮抗剂

含有4-羟基喹啉-2(1H)-酮核心的化合物已被研究作为口服活性拮抗剂。 这些分子可以调节特定的生物通路,使其成为药物开发的有希望的候选者 。我们化合物的独特结构在选择性和功效方面可能具有优势。

抗结核剂

鉴于结核病带来的全球健康挑战,寻找有效的抗结核化合物仍然至关重要。 4-羟基喹啉-2(1H)-酮衍生物在抑制结核分枝杆菌生长方面显示出前景 。我们化合物可以在此背景下得到进一步探索。

抗癌潜力

4-羟基喹啉-2(1H)-酮衍生物作为潜在的抗癌剂引起了人们的关注。 它们的多样药理特性包括对癌细胞的细胞毒性作用 。研究我们化合物对特定癌细胞系的影响并阐明其作用机制可能是有价值的。

神经系统疾病

与神经系统疾病(如中风、帕金森病和阿尔茨海默病)相关的选择性甘氨酸位点拮抗剂已使用喹啉酮衍生物进行了研究 。我们化合物在 3 位的乙酰基可能在调节神经递质系统中发挥作用。

心血管应用

心血管系统是另一个探索喹啉酮衍生物的领域。 研究我们化合物对心脏功能、血管扩张或血小板聚集的影响可能会揭示潜在的治疗益处 。

代谢酶抑制

我们化合物独特的结构表明它可能与代谢酶相互作用。 例如,可以探索抑制醛酮还原酶 AKR1C3,这是乳腺癌和前列腺癌中的一个靶点 。

定制药物设计

研究人员可以使用 4-羟基喹啉-2(1H)-酮骨架作为构建块来设计定制药物。 通过修饰取代基和官能团,他们可以调整溶解度、生物利用度和靶标特异性等特性 。

作用机制

Target of Action

The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is an enzyme that plays a crucial role in the metabolism of steroids and is a target of interest in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound affects the steroid metabolism pathway by inhibiting the AKR1C3 enzyme . This inhibition can disrupt the normal function of the pathway, leading to downstream effects that can influence the progression of diseases like breast and prostate cancer .

Pharmacokinetics

The compound’s cellular potency has been measured by the inhibition of akr1c3 metabolism of a known substrate , suggesting that it can be absorbed and metabolized effectively.

Result of Action

The inhibition of AKR1C3 by this compound can lead to a decrease in the metabolism of certain steroids, which can have a significant impact on the cellular environment . This can potentially lead to the suppression of cancer cell growth in diseases like breast and prostate cancer .

属性

IUPAC Name |

ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O5S2/c1-2-35-28(32)25-23-10-4-3-5-11-24(23)36-27(25)29-26(31)20-12-14-22(15-13-20)37(33,34)30-17-16-19-8-6-7-9-21(19)18-30/h6-9,12-15H,2-5,10-11,16-18H2,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADFEDOHCNQQKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-{[butyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine](/img/structure/B2497518.png)

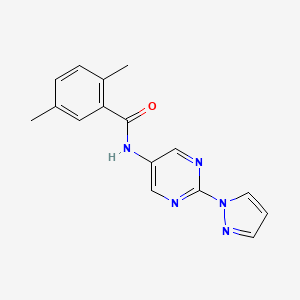

![7-[(2-fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2497521.png)

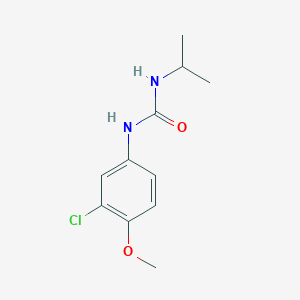

![N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine](/img/structure/B2497522.png)

![5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2497523.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2497524.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2497525.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2497527.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2497529.png)

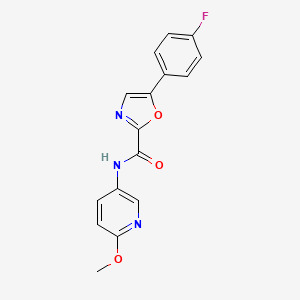

![8-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497533.png)

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497534.png)